N-(Diethoxymethyl)-N-propylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diethoxymethyl)-N-propylpropan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a diethoxymethyl group attached to a propylpropan-1-amine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethoxymethyl)-N-propylpropan-1-amine typically involves the reaction of diethylamine with propylpropan-1-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include zinc chloride and chlorotrimethylsilane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced catalytic systems and reaction monitoring techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Diethoxymethyl)-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Wissenschaftliche Forschungsanwendungen
N-(Diethoxymethyl)-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Diethoxymethyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action are studied to understand its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Diethoxymethyl)-N-methylpropan-1-amine
- N-(Diethoxymethyl)-N-ethylpropan-1-amine
- N-(Diethoxymethyl)-N-butylpropan-1-amine
Uniqueness
N-(Diethoxymethyl)-N-propylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar compounds. Its diethoxymethyl group and propylpropan-1-amine backbone contribute to its unique chemical behavior .
Eigenschaften
CAS-Nummer |
51752-59-1 |
---|---|
Molekularformel |
C11H25NO2 |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-(diethoxymethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C11H25NO2/c1-5-9-12(10-6-2)11(13-7-3)14-8-4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
MVFNFSUDNGVQRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.